1,1,3-Triphenylpropane

描述

Historical Perspectives on Triphenylalkane Chemistry

The story of triphenylalkane chemistry is intrinsically linked to the broader history of organic synthesis and the quest to understand the three-dimensional nature of molecules. A pivotal moment in this history was the development of the Friedel-Crafts reaction in 1877 by Charles Friedel and James Crafts. dalalinstitute.comnih.govresearchgate.net This powerful method for forming carbon-carbon bonds by reacting aromatic compounds with alkyl or acyl halides in the presence of a Lewis acid catalyst opened the door to the synthesis of a vast array of substituted aromatic compounds, including triphenylalkanes. dalalinstitute.comnih.govresearchgate.net

One of the most prominent early classes of related compounds to garner significant attention was the triphenylmethane (B1682552) dyes. google.com The first of these, fuchsine, was synthesized in 1859, and their brilliant colors and utility in textiles spurred intense investigation into their chemical structures and properties. google.comnih.gov This early research on triphenylmethane derivatives laid a crucial foundation for understanding the chemistry of molecules bearing multiple phenyl groups attached to a central carbon framework.

Significance and Scope of 1,1,3-Triphenylpropane in Academic Research

The significance of this compound in academic research stems from its utility as a model compound and a versatile building block. Its structure allows for the study of several key concepts in organic chemistry:

Conformational Analysis: The flexible propane (B168953) chain allows for the exploration of different spatial arrangements of the bulky phenyl groups. The study of the conformational preferences of this compound and related diarylalkanes provides insights into the subtle interplay of steric and electronic effects that govern molecular shape. dalalinstitute.commdpi.comyoutube.comyoutube.com Understanding these conformational dynamics is crucial for predicting the reactivity and biological activity of more complex molecules. youtube.com

Reaction Mechanisms: this compound and its precursors, such as 1,3-diphenylpropenone derivatives (chalcones), are valuable substrates for studying a variety of organic reactions. nih.goviu.edu For instance, the catalytic hydrogenation of chalcones to form the corresponding saturated propane derivatives allows for the investigation of catalyst activity and selectivity. iu.edu

Fragment-Based Drug Discovery: The this compound scaffold can be considered a "molecular fragment" in the context of drug discovery. In fragment-based drug design (FBDD), small, low-complexity molecules are screened for weak binding to a biological target. Promising fragments are then elaborated or linked together to create more potent and selective drug candidates. The triphenylpropane motif, with its defined three-dimensional arrangement of aromatic rings, presents an interesting starting point for the design of new therapeutic agents.

Structural Framework and Nomenclature Conventions

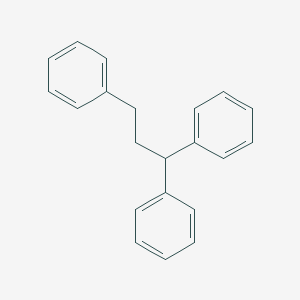

The systematic name for the compound, according to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature rules for alkanes, is This compound . nih.gov This name is derived by identifying the longest continuous carbon chain, which in this case is a three-carbon chain (propane). The positions of the three phenyl (-C6H5) substituents are then indicated by the locants 1, 1, and 3.

The structural framework of this compound consists of a central propane chain with two phenyl groups attached to the first carbon atom (C1) and one phenyl group attached to the third carbon atom (C3).

| Compound Property | Value |

| Molecular Formula | C21H20 |

| IUPAC Name | This compound |

| Molar Mass | 272.39 g/mol |

| CAS Number | 19120-39-9 |

Table 1: Chemical Identification of this compound

Structure

2D Structure

属性

CAS 编号 |

19120-39-9 |

|---|---|

分子式 |

C21H20 |

分子量 |

272.4 g/mol |

IUPAC 名称 |

1,3-diphenylpropylbenzene |

InChI |

InChI=1S/C21H20/c1-4-10-18(11-5-1)16-17-21(19-12-6-2-7-13-19)20-14-8-3-9-15-20/h1-15,21H,16-17H2 |

InChI 键 |

NNUULSMRBTWJKR-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)CCC(C2=CC=CC=C2)C3=CC=CC=C3 |

规范 SMILES |

C1=CC=C(C=C1)CCC(C2=CC=CC=C2)C3=CC=CC=C3 |

其他CAS编号 |

19120-39-9 |

产品来源 |

United States |

Synthetic Routes and Methodologies for 1,1,3 Triphenylpropane

Established Synthetic Pathways for 1,1,3-Triphenylpropane

The synthesis of this compound can be achieved through several well-established chemical reactions. These pathways primarily include Friedel-Crafts alkylation, reactions involving organometallic reagents, and radical addition processes. Each of these methods offers a distinct approach to constructing the core carbon skeleton and attaching the three phenyl groups.

Friedel-Crafts Alkylation Approaches

Friedel-Crafts alkylation is a fundamental method for forming carbon-carbon bonds to an aromatic ring. mt.com This electrophilic aromatic substitution involves the reaction of an alkyl halide or alkene with an arene, such as benzene (B151609), in the presence of a Lewis acid catalyst. mt.comorganic-chemistry.org The catalyst, typically a strong Lewis acid like aluminum chloride (AlCl₃) or ferric chloride (FeCl₃), generates a carbocation or a related electrophilic species that then attacks the aromatic ring. mt.com

In the context of synthesizing triphenylpropane derivatives, the alkylation of benzene with precursors like 1,2-diphenyl-2-propanol (B11989151) or 1-chloro-2,3-diphenylpropane has been studied. researchgate.net For instance, the reaction of 1,2-diphenyl-2-propanol with benzene using an AlCl₃/CH₃NO₂ catalyst system yields a mixture of product alkylates, including 1,1,2-triphenylpropane (B1228771) and 1,2,2-triphenylpropane. researchgate.net The formation of multiple isomers is a common characteristic of Friedel-Crafts alkylations due to potential carbocation rearrangements. The specific isomer obtained, including the target this compound, is highly dependent on the precursor structure and reaction conditions.

Organometallic Reagent-Based Syntheses

Organometallic reagents, such as organolithium and organomagnesium (Grignard) compounds, are powerful nucleophiles widely used in organic synthesis to form new carbon-carbon bonds. mt.comuni-due.de These reagents are typically prepared by reacting an alkyl or aryl halide with a pure metal. mt.com

A key example demonstrating the synthesis of a this compound derivative involves an organolithium reagent. Specifically, 2,2,3-triphenylpropyllithium can be generated from the reaction of 1-chloro-2,2,3-triphenylpropane with lithium metal in tetrahydrofuran (B95107) at low temperatures. researchgate.net When this organolithium compound is warmed to 0°C, it undergoes a rearrangement to form the more stable 1,1,3-triphenylpropyllithium. researchgate.net This rearrangement highlights the utility of organometallic intermediates in accessing specific isomers that might be difficult to obtain through other routes like Friedel-Crafts alkylation. The resulting organometallic compound can then be quenched with a proton source to yield this compound.

Radical Addition Reactions in this compound Formation

Free radical addition reactions offer another pathway for C-C bond formation. ucr.edu These reactions typically proceed via a chain mechanism involving initiation, propagation, and termination steps. ucr.eduwordpress.com A notable synthesis of this compound utilizes a radical addition catalyzed by a rhenium complex. sci-hub.se

In this method, benzyl (B1604629) alcohol and 1,1-diphenylethylene (B42955) are reacted in the presence of a catalyst, ReIO₂(PPh₃)₂, and a reducing agent like triphenylphosphine. sci-hub.se The reaction is heated in benzene to generate a benzyl radical from benzyl alcohol. This radical then adds to the double bond of 1,1-diphenylethylene to form a more stable diphenyl-substituted radical intermediate. Subsequent hydrogen atom abstraction yields the final product, this compound. sci-hub.se This approach demonstrates the direct use of alcohols as radical precursors in addition reactions. sci-hub.se

Precursor Compounds in this compound Synthesis

The synthesis of this compound relies on a range of precursor compounds, the choice of which is dictated by the selected synthetic pathway.

| Synthetic Pathway | Precursor 1 | Precursor 2 | Resulting Intermediate/Product |

| Friedel-Crafts Alkylation | Benzene | 1,2-Diphenyl-2-propanol | 1,1,2- and 1,2,2-Triphenylpropane researchgate.net |

| Friedel-Crafts Alkylation | Benzene | 1-Chloro-2,3-diphenylpropane | Mixture of triphenylpropanes researchgate.net |

| Organometallic Synthesis | 1-Chloro-2,2,3-triphenylpropane | Lithium Metal | 2,2,3-Triphenylpropyllithium (rearranges) researchgate.net |

| Radical Addition | Benzyl alcohol | 1,1-Diphenylethylene | This compound sci-hub.se |

| Other Precursors | 1,1,3-Triphenyl-1-propanol | - | Can be reduced to this compound nih.gov |

Catalytic Systems in this compound Synthesis

Catalysts are crucial for enabling and controlling the various synthetic routes to this compound. The type of catalyst used is specific to the reaction mechanism being employed.

| Reaction Type | Catalyst System | Function |

| Friedel-Crafts Alkylation | AlCl₃/CH₃NO₂ | Lewis acid catalyst; promotes carbocation formation. researchgate.net |

| Friedel-Crafts Alkylation | 85% H₂SO₄ | Brønsted acid catalyst; protonates the alkylating agent. researchgate.net |

| Friedel-Crafts Alkylation | FeCl₃, BF₃, TiCl₄, SnCl₄ | General Lewis acid catalysts for alkylations. mt.combeilstein-journals.org |

| Radical Addition | ReIO₂(PPh₃)₂ / PPh₃ | Oxo-metal complex that catalyzes radical formation from an alcohol. sci-hub.se |

| Related Condensations | Montmorillonite clay with trifluoromethane (B1200692) sulfonic acid | Acidified clay acting as a heterogeneous catalyst for related condensations. scielo.org.mx |

Advanced Synthetic Strategies for Complex this compound Scaffolds

Beyond the direct synthesis of the parent compound, the this compound framework can be considered a "privileged scaffold". nih.gov Such scaffolds are molecular cores that can be systematically modified to create libraries of diverse compounds, often for applications in drug discovery and materials science. nih.govmdpi.com

Advanced synthetic strategies would focus on the regioselective functionalization of the this compound skeleton. This could involve developing methods for the selective introduction of functional groups onto one or more of the phenyl rings or the propane (B168953) backbone. For example, directed metalation strategies could be employed to introduce substituents at specific positions ortho to the existing alkyl chain. nih.gov

Furthermore, enantiocontrolled methods could be developed to synthesize chiral derivatives of this compound. The use of organometallic enantiomeric scaffolds or asymmetric catalysis could provide access to single enantiomers of more complex structures built upon this triphenylpropane core. nih.gov These advanced approaches move beyond simple synthesis and towards the rational design of complex molecules with tailored three-dimensional structures and properties, leveraging the this compound motif as a versatile starting point. nih.govbeilstein-journals.org

Mechanistic Investigations of Reactions Involving 1,1,3 Triphenylpropane

Exploration of Reaction Intermediates

Reaction intermediates are transient, high-energy species that are formed during a chemical reaction and subsequently react to form the final products. uobasrah.edu.iqfiveable.me Their fleeting existence makes them difficult to isolate, but their presence is often inferred from the products formed or detected through spectroscopic methods under specific conditions, like low temperatures. uobasrah.edu.iq In reactions involving triphenylpropane systems, carbocations and carbanions are common and critical intermediates that dictate the course of the reaction.

Carbanion Intermediates: A notable example of a carbanion intermediate is observed in the reaction of 1-chloro-2,2,3-triphenylpropane with lithium metal in tetrahydrofuran (B95107) at -65°C. acs.orgresearchgate.net This reaction initially generates the 2,2,3-triphenylpropyllithium carbanion. acs.orgresearchgate.net As this intermediate is allowed to warm to 0°C, it undergoes a rearrangement to form the more stable 1,1,3-triphenylpropyllithium. acs.orgresearchgate.netresearchgate.net The formation and rearrangement of this organolithium intermediate are key to understanding the final product distribution. The structure of these intermediates is typically confirmed by reacting them with an electrophile, such as carbon dioxide, to produce characterizable carboxylic acids. acs.orgresearchgate.net

Carbocation Intermediates: Carbocations, which are positively charged carbon species, are frequently proposed as intermediates in acid-catalyzed reactions like Friedel-Crafts alkylations and cyclialkylations. uobasrah.edu.iqwordpress.com For instance, the alkylation of benzene (B151609) with 1,2-diphenyl-2-propanol (B11989151) using an AlCl₃/CH₃NO₂ catalyst proceeds through carbocation intermediates, leading to a mixture of 1,1,2-triphenylpropane (B1228771) and 1,2,2-triphenylpropane. researchgate.net The stability of these carbocations, influenced by the phenyl groups, and their propensity to undergo rearrangements are central to the reaction mechanism. uobasrah.edu.iqresearchgate.net Similarly, the cyclialkylation of various triphenylated propanols and butanols under Friedel-Crafts conditions involves the formation of stable secondary or tertiary carbocation intermediates, which then lead to the formation of diphenylated indans. researchgate.netresearchgate.net

The table below summarizes key intermediates in reactions involving triphenylpropane systems.

Interactive Table: Reaction Intermediates in Triphenylpropane Systems| Precursor | Reaction Conditions | Intermediate | Subsequent Product (after workup) |

|---|---|---|---|

| 1-Chloro-2,2,3-triphenylpropane | Lithium metal, THF, -65°C | 2,2,3-Triphenylpropyllithium (carbanion) | 2,2,3-Triphenylpropanoic acid (after carbonation) |

| 2,2,3-Triphenylpropyllithium | Warming to 0°C | 1,1,3-Triphenylpropyllithium (rearranged carbanion) | 1,1,3-Triphenylpropanoic acid (after carbonation) |

| 1,2-Diphenyl-2-propanol | Benzene, AlCl₃/CH₃NO₂ | Secondary/Tertiary Carbocations | 1,1,2-Triphenylpropane and 1,2,2-Triphenylpropane |

Characterization of Transition States and Energy Profiles

A transition state represents the highest energy point along a reaction coordinate, an unstable configuration that molecules must pass through to transform from reactants to products. wuxiapptec.com The energy required to reach this state is the activation energy (Ea), a key factor determining the reaction rate. wuxiapptec.com The structure of the transition state often resembles the species (reactant or product) to which it is closer in energy, a concept known as Hammond's Postulate. wuxiapptec.com

For reactions involving triphenylpropane systems, understanding the transition states is essential for explaining product selectivity. In Friedel-Crafts cyclialkylation reactions, for example, the relative energies of different possible transition states determine the final cyclized products. researchgate.net Similarly, in the base-catalyzed intramolecular S→N acyl transfer in diastereoisomeric 3-amino-1,2,3-triphenylpropyl thiolacetates, the reaction proceeds through cyclic tetrahedral intermediates that model the transition states. arkat-usa.org The relative stability of these transition state conformations, which is influenced by stereoelectronic effects, dictates the reactivity of the different diastereoisomers. arkat-usa.org Computational studies can be employed to model these transition states and calculate their relative energies, providing insights into the reaction pathway. ucsb.edu

The energy profile for a two-step reaction, such as the rearrangement of 2,2,3-triphenylpropyllithium to 1,1,3-triphenylpropyllithium, would show two peaks (transition states) and one valley (the intermediate). The initial formation of the 2,2,3-triphenylpropyllithium intermediate has its own transition state, and the subsequent rearrangement to the more stable 1,1,3-triphenylpropyllithium proceeds through a second, higher-energy transition state.

Rearrangement Mechanisms in Triphenylpropane Systems

Rearrangement reactions involve the migration of an atom or group within a molecule, often leading to a more stable isomer. numberanalytics.com These reactions are a hallmark of carbocation and carbanion chemistry. numberanalytics.comsolubilityofthings.com

A well-documented example is the carbanion rearrangement of 2,2,3-triphenylpropyllithium. acs.org When 1-chloro-2,2,3-triphenylpropane is treated with lithium, it forms 2,2,3-triphenylpropyllithium. acs.orgresearchgate.net Upon warming, this intermediate rearranges to 1,1,3-triphenylpropyllithium. acs.orgresearchgate.netresearchgate.net This rearrangement involves a 1,2-migration of a benzyl (B1604629) group. The migratory aptitude of the benzyl group is found to be significantly greater than that of a phenyl group in these systems, supporting a carbanion mechanism for the rearrangement. acs.org

Another significant class of rearrangements is the pinacol (B44631) rearrangement, which involves the transformation of 1,2-diols into ketones or aldehydes under acidic conditions. core.ac.uk In a related example, the reaction of 2-methyl-1,1,3-triphenylpropane-1,2-diol with graphene oxide as a weak acid catalyst yields 2-methyl-1,1,3-triphenylpropan-2-one. core.ac.uk This occurs via the formation of the most stable carbocation intermediate, followed by the migration of a group to the adjacent carbocationic center. core.ac.uk

Rearrangements are also prevalent in Friedel-Crafts reactions. The alkylation of benzene with certain alcohols can lead to rearranged products due to 1,2-hydride or 1,2-alkyl/aryl shifts in the intermediate carbocations to form more stable carbocationic species before the final alkylation step occurs. researchgate.netcore.ac.uk

Stereochemical Control and Mechanistic Insights

Stereochemistry plays a crucial role in determining the outcome of reactions involving chiral centers or prochiral elements. In triphenylpropane systems, which can contain multiple stereocenters, understanding stereochemical control is vital.

The complexity of stereoisomerism is evident in related structures like 1,3-dichloro-1,2,3-triphenylpropane, which has a pseudo-asymmetric carbon at the C-2 position, leading to multiple possible diastereomers. stackexchange.com The specific stereochemical configuration of the starting material can dictate the reaction pathway and the stereochemistry of the product.

In the context of intramolecular acyl transfers, the diastereoisomeric forms of 3-amino-1,2,3-triphenylpropyl thiolacetates exhibit different reaction rates. arkat-usa.org This difference is attributed to stereoelectronic effects in the cyclic transition states. For the reaction to proceed efficiently, a specific spatial arrangement of lone pairs and bonds is required, and this is more easily achieved in one diastereomer than the other. arkat-usa.org For example, studies on N-methylated derivatives show that the stereoelectronic effect can override steric hindrance, demonstrating its importance in controlling reactivity. arkat-usa.org

Similarly, in Friedel-Crafts cyclialkylation reactions of triphenylated propanols, the stereochemistry of the starting alcohol influences the formation of isomeric 1,2-diphenylindans. researchgate.net Lewis acid-catalyzed additions of diarylmethyl chlorides to alkenes also show stereoselectivity, yielding products with a high preference for one diastereomer (anti-selectivity) due to the specific geometry of the reaction intermediates and transition states. core.ac.uk

Role of Catalysis in Directing Reaction Pathways

In the chemistry of triphenylpropane and its precursors, both metal and acid catalysts are frequently employed.

Metal Catalysis: Lithium metal is used to generate the organolithium (carbanion) intermediates from haloalkanes like 1-chloro-2,2,3-triphenylpropane. acs.orgresearchgate.net The reaction proceeds on the surface of the metal and is fundamental to initiating the subsequent rearrangement.

Acid Catalysis: Acid catalysts are ubiquitous in reactions involving triphenylpropane systems.

Brønsted and Lewis Acids in Friedel-Crafts Reactions: Strong acids like H₂SO₄ and Lewis acids such as AlCl₃ are classic catalysts for Friedel-Crafts alkylations and cyclialkylations. researchgate.netresearchgate.net For example, the alkylation of benzene with 1,2-diphenyl-2-propanol gives different products depending on the catalyst. With AlCl₃/CH₃NO₂, a mixture of 1,1,2- and 1,2,2-triphenylpropane is formed, whereas with 85% H₂SO₄, the reaction yields primarily an elimination product, E-1,2-diphenylpropene. researchgate.netresearchgate.net This demonstrates how the choice of catalyst can direct the reaction towards either substitution or elimination.

Graphene Oxide in Rearrangements: Graphene oxide has been shown to be an effective weak acid catalyst for promoting pinacol rearrangements. core.ac.uk It facilitates the formation of a carbocation from a 1,2-diol, such as 2-methyl-1,1,3-triphenylpropane-1,2-diol, leading to a rearranged ketone in high yield. core.ac.uk

The table below provides examples of how different catalysts direct reaction pathways for triphenylpropane-related starting materials.

Interactive Table: Catalytic Control in Triphenylpropane-Related Reactions| Starting Material | Catalyst | Reaction Type | Major Product(s) |

|---|---|---|---|

| 1-Chloro-2,2,3-triphenylpropane | Lithium | Carbanion formation and rearrangement | 1,1,3-Triphenylpropyllithium |

| 1,2-Diphenyl-2-propanol & Benzene | AlCl₃/CH₃NO₂ | Friedel-Crafts Alkylation | 1,2,2-Triphenylpropane & 1,1,2-Triphenylpropane |

| 1,2-Diphenyl-2-propanol & Benzene | 85% H₂SO₄ | Dehydration/Elimination | E-1,2-Diphenylpropene |

Structural Elucidation and Conformational Analysis of 1,1,3 Triphenylpropane

Advanced Spectroscopic Characterization for Structure Determination

Spectroscopic techniques are indispensable for confirming the molecular structure of 1,1,3-Triphenylpropane, from its connectivity to the spatial arrangement of its atoms.

NMR spectroscopy is a powerful tool for determining the detailed structure and conformational preferences of molecules in solution. nih.gov For this compound, both ¹H and ¹³C NMR provide critical information.

¹H NMR: The proton NMR spectrum is expected to show complex multiplets for the aromatic protons of the three phenyl groups, typically in the range of 7.0-7.5 ppm. The aliphatic protons on the propane (B168953) chain would appear more upfield. The single proton at the C1 position (a methine group) would likely be a triplet coupled to the adjacent C2 methylene (B1212753) protons. The C2 protons (a methylene group) would present as a multiplet due to coupling with both the C1 and C3 protons. The two protons on C3 (a methylene group) would likely appear as a triplet, coupled to the C2 protons.

¹³C NMR: The carbon NMR spectrum would distinguish between the aromatic and aliphatic carbons. The carbons of the three phenyl rings would resonate in the typical aromatic region (~125-145 ppm). The aliphatic carbons of the propane backbone (C1, C2, and C3) would appear at significantly lower chemical shifts.

Advanced 2D NMR techniques, such as NOESY (Nuclear Overhauser Effect Spectroscopy), can be used to establish through-space proximities between protons. This data is crucial for determining the preferred conformations by revealing which protons, and therefore which phenyl groups, are close to each other in space.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Type | Predicted ¹H NMR Shift (ppm) | Predicted ¹³C NMR Shift (ppm) |

|---|---|---|---|

| Phenyl H | Aromatic | 7.0 - 7.5 | - |

| Phenyl C | Aromatic | - | 125 - 145 |

| CH (Ph)₂ | Methine (C1) | Multiplet | ~50 - 60 |

| CH ₂ | Methylene (C2) | Multiplet | ~30 - 40 |

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific vibrational frequencies. The IR spectrum of this compound is characterized by absorptions corresponding to its aromatic and aliphatic components.

Key expected IR absorption bands include:

Aromatic C-H Stretching: Typically found just above 3000 cm⁻¹.

Aliphatic C-H Stretching: Found just below 3000 cm⁻¹.

Aromatic C=C Stretching: A series of sharp bands in the 1450-1600 cm⁻¹ region.

C-H Bending: Bands in the 690-900 cm⁻¹ region can indicate the substitution pattern of the phenyl rings (monosubstituted).

For the related compound 1,3-Diphenylpropane (B92013), characteristic IR peaks are observed, providing a reference for the types of vibrations expected. chemicalbook.com

Table 2: Characteristic IR Absorption Bands for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| C-H Stretch | Aromatic | 3100 - 3000 |

| C-H Stretch | Aliphatic (CH₂, CH) | 3000 - 2850 |

| C=C Stretch | Aromatic Ring | 1600, 1580, 1500, 1450 |

Mass spectrometry (MS) provides information about the molecular weight and structural features of a molecule through its fragmentation pattern. The nominal molecular weight of this compound is 272 g/mol . chemspider.com

Under electron ionization (EI), the molecule is expected to fragment in a way that produces stable carbocations. Key fragmentation pathways would involve:

Cleavage of the C-C bonds in the propane chain.

Formation of a highly stable diphenylmethyl cation (m/z = 167) through cleavage of the C2-C3 bond.

Formation of a benzyl (B1604629) cation (m/z = 91) or a tropylium (B1234903) ion (m/z = 91).

Loss of a phenyl group to give a fragment at m/z = 195.

The mass spectrum of the analogue 1,3-Diphenylpropane shows a prominent peak at m/z 91, corresponding to the stable tropylium ion, and another at m/z 104, which can be attributed to the styrene (B11656) radical cation, indicating the types of fragmentation that occur in phenyl-substituted alkanes. nist.gov

Table 3: Expected Key Fragments in the Mass Spectrum of this compound

| m/z | Proposed Fragment | Formula |

|---|---|---|

| 272 | Molecular Ion [M]⁺ | [C₂₁H₂₀]⁺ |

| 195 | [M - Ph]⁺ | [C₁₅H₁₅]⁺ |

| 167 | Diphenylmethyl cation | [C₁₃H₁₁]⁺ |

UV-Vis spectroscopy probes the electronic transitions within a molecule. The UV-Vis spectrum of this compound is dominated by the π → π* transitions of the three isolated phenyl groups. Because the phenyl groups are not in direct conjugation with each other, the spectrum is expected to resemble that of a simple monosubstituted benzene (B151609), such as toluene, but with a higher intensity. Typically, this involves a strong absorption band (the E2-band) around 200-220 nm and a weaker, structured band (the B-band) around 260-270 nm. The spectrum of the related triphenylamine (B166846) shows a maximum absorption at 300 nm. researchgate.net

Conformational Preferences and Dynamics of this compound Analogues

The flexibility of the propane backbone in this compound allows for various spatial arrangements or conformations. The study of analogues like 1,3-diphenylpropane helps in understanding these preferences. The rotation around the C-C single bonds of the propane chain leads to different staggered conformations (gauche and anti). However, the presence of the three bulky phenyl groups severely restricts this rotation. The molecule will adopt conformations that minimize the steric repulsion between these groups. It is likely that the phenyl groups will be oriented away from each other, leading to a staggered arrangement along the propane chain to achieve maximum separation and stability. nih.gov

Steric and Electronic Effects on Conformation

The three-dimensional structure of this compound is primarily dictated by steric and electronic effects.

Steric Effects: This is the most dominant factor. The two phenyl groups on C1 and the single phenyl group on C3 create significant steric hindrance. To alleviate this strain, the C1-C2 and C2-C3 bonds will rotate to position the large phenyl groups as far apart as possible. This steric repulsion is a key determinant of the molecule's preferred shape in its lowest energy state. nih.gov

Electronic Effects: While steric effects are paramount, subtle electronic effects also play a role in conformational stability. nih.gov These can include weak, non-covalent interactions such as van der Waals forces and potential C-H···π interactions between the aliphatic protons of the propane chain and the electron-rich faces of the phenyl rings. However, in a non-polar hydrocarbon like this compound, these electronic contributions are generally considered secondary to the powerful influence of steric repulsion. nih.govnih.gov

Isomerism and Diastereoselectivity in this compound Chemistry

The stereochemical landscape of this compound presents a fascinating area of study, although detailed research focusing specifically on its isomerism and diastereoselectivity is not extensively documented in publicly available literature. The core structure of this compound contains a chiral center at the C1 position, which is bonded to two phenyl groups, a hydrogen atom, and the 2-phenylethyl group. This inherent chirality means that this compound can exist as a pair of enantiomers, the (R)- and (S)-isomers.

The synthesis of this compound and its derivatives can, in principle, lead to the formation of diastereomers if additional stereocenters are present in the molecule. The control of diastereoselectivity in such reactions is a critical aspect of synthetic organic chemistry. This is often dictated by the reaction mechanism, the nature of the reactants and catalysts, and the reaction conditions such as temperature and solvent.

For instance, in related synthetic methodologies, the Pictet-Spengler reaction has been shown to produce diastereomeric products with varying ratios depending on whether the reaction is under kinetic or thermodynamic control. nih.gov Under kinetically controlled conditions (lower temperature, shorter reaction time), the product ratio reflects the relative rates of formation of the diastereomers. nih.gov Conversely, under thermodynamically controlled conditions (higher temperature, longer reaction time), the product distribution favors the most stable diastereomer. nih.gov

While direct experimental data on the diastereomeric synthesis of this compound is scarce, we can infer the potential for diastereoselectivity by examining analogous systems. The principles of stereochemical control observed in the synthesis of other chiral molecules with multiple stereocenters would undoubtedly apply to derivatives of this compound.

The conformational analysis of flexible molecules like this compound is also crucial for understanding its properties and reactivity. The rotation around the various single bonds in the propane chain allows the molecule to adopt numerous conformations. The relative energies of these conformers are influenced by steric interactions between the bulky phenyl groups. Computational modeling and spectroscopic techniques, such as Nuclear Magnetic Resonance (NMR) spectroscopy, are powerful tools for investigating the conformational preferences of such molecules. For example, in the conformational analysis of 3-phenylpentane, a structurally related compound, NMR coupling constants and computational methods were used to determine the populations of different staggered conformers.

Although specific data tables for this compound are not available in the reviewed literature, the following table illustrates the type of data that would be generated in a study of its diastereoselective synthesis, based on findings for analogous reactions.

Table 1: Hypothetical Diastereomeric Ratio in a Synthesis Involving a this compound Analog

| Entry | Reaction Condition | Diastereomeric Ratio (A:B) | Yield (%) |

| 1 | Kinetic Control (-78 °C, 1 h) | 70:30 | 85 |

| 2 | Thermodynamic Control (25 °C, 24 h) | 20:80 | 92 |

This table is illustrative and not based on experimental results for this compound itself.

Theoretical and Computational Chemistry Approaches to 1,1,3 Triphenylpropane

Quantum Chemical Calculations for Electronic Structure

Quantum chemical calculations are fundamental to understanding the electronic properties of a molecule, which in turn dictate its reactivity and spectroscopic characteristics. Density Functional Theory (DFT) is a widely used method for this purpose, with hybrid functionals like B3LYP and M06-2X offering a good balance of computational cost and accuracy for organic molecules. science.govresearchgate.net These calculations provide crucial information about the molecule's frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The energies of the HOMO and LUMO are key indicators of a molecule's ability to donate or accept electrons, respectively. youtube.com A low HOMO-LUMO energy gap suggests higher reactivity. researchgate.net For a molecule like 1,1,3-Triphenylpropane, DFT calculations can map the distribution of these orbitals and calculate their energy levels. For instance, calculations on related systems have shown that functionals like B3LYP, when paired with an appropriate basis set such as 6-31G(d,p), can reliably predict geometries and electronic parameters. rsc.orgfigshare.com While specific published data for this compound is scarce, calculations on analogous aromatic compounds provide a reference for expected values. researchgate.netnih.gov Furthermore, these methods can determine atomic charges, such as Mulliken or Hirshfeld charges, which reveal the electron distribution across the molecule and identify potential sites for electrophilic or nucleophilic attack. maricopa.edu

Table 1: Representative Quantum Chemical Properties Calculable for this compound

| Property | Computational Method | Typical Basis Set | Significance |

| HOMO Energy | DFT (e.g., B3LYP, M06-2X) | 6-311+G(d,p) | Electron-donating ability |

| LUMO Energy | DFT (e.g., B3LYP, M06-2X) | 6-311+G(d,p) | Electron-accepting ability |

| HOMO-LUMO Gap | DFT (e.g., B3LYP, M06-2X) | 6-311+G(d,p) | Chemical reactivity and stability |

| Mulliken Atomic Charges | DFT (e.g., B3LYP) | 6-31G(d,p) | Partial charge distribution |

| Dipole Moment | DFT (e.g., B3LYP) | 6-31G(d,p) | Molecular polarity |

This table illustrates typical parameters that can be obtained through quantum chemical calculations. The values are dependent on the chosen level of theory.

Molecular Modeling and Dynamics Simulations

Molecular dynamics (MD) simulations provide a way to observe the motion of atoms and molecules over time, offering insights into the conformational flexibility and stability of this compound. chemrxiv.org An MD simulation numerically solves Newton's equations of motion for a system of atoms, using a force field to describe the forces between them. mdpi.com

For this compound, an MD simulation would typically begin with an optimized low-energy structure. This structure would be placed in a simulated environment, often a box of solvent molecules like water, to mimic solution-phase behavior. The system is then heated to a desired temperature and equilibrated. mdpi.com During the production run, the trajectory of each atom is saved at regular intervals.

Analysis of the MD trajectory can reveal:

Flexibility of Phenyl Rings: The root-mean-square fluctuation (RMSF) of individual atoms or groups can highlight which parts of the molecule are most flexible. For this compound, this analysis would likely show significant fluctuation in the phenyl rings, corresponding to their rotational and torsional motions. frontiersin.org

Dynamic Conformational Changes: Long-scale MD simulations can capture transitions between different low-energy conformers, providing a dynamic view of the conformational landscape explored in section 5.5. biorxiv.org This can reveal the pathways and timescales of conformational interconversion.

Prediction of Spectroscopic Parameters via Computational Methods

Computational chemistry is an invaluable tool for predicting and interpreting various types of molecular spectra.

Infrared (IR) Spectroscopy: Theoretical IR spectra can be calculated from the vibrational frequencies obtained after a geometry optimization. diva-portal.org These calculations yield the frequencies of the normal modes of vibration and their corresponding intensities. arxiv.org Comparing a calculated IR spectrum with an experimental one can help in assigning specific absorption bands to the vibrations of functional groups and the molecule's carbon skeleton. nih.gov For this compound, this would help identify vibrations associated with C-H stretching and bending of the phenyl rings and the propane (B168953) backbone.

Raman Spectroscopy: Similar to IR, Raman spectra can also be computed from first principles. researchgate.net DFT calculations can predict the Raman activities of the vibrational modes, providing a complementary fingerprint of the molecule. This is particularly useful for identifying symmetric vibrations that may be weak or absent in the IR spectrum.

Table 2: Illustrative Predicted Spectroscopic Data for a Phenylalkane Fragment

| Parameter | Nucleus/Vibration | Predicted Value (Illustrative) | Notes |

| Chemical Shift | ¹H (Aromatic) | 7.1 - 7.3 ppm | Dependent on ring substitution and conformation |

| Chemical Shift | ¹³C (Aromatic) | 125 - 145 ppm | C-ipso, ortho, meta, para have distinct shifts |

| Chemical Shift | ¹³C (Aliphatic CH) | 35 - 45 ppm | Influenced by adjacent phenyl groups |

| Chemical Shift | ¹³C (Aliphatic CH₂) | 30 - 40 ppm | Influenced by adjacent phenyl groups |

| IR Frequency | C-H Stretch (Aromatic) | 3000 - 3100 cm⁻¹ | Characteristic sharp peaks |

| IR Frequency | C-H Stretch (Aliphatic) | 2850 - 3000 cm⁻¹ | Characteristic of sp³ C-H bonds |

Note: These values are illustrative and based on general ranges for similar structural motifs. youtube.com Actual predicted values for this compound would require specific calculations.

Reaction Pathway Analysis through Computational Transition State Theory

Computational Transition State Theory (TST) is a powerful method for studying the kinetics and mechanisms of chemical reactions. pianetachimica.it It involves locating the transition state (TS) structure on the potential energy surface, which is the high-energy saddle point connecting reactants and products. e3s-conferences.orgvasp.at

For a reaction involving this compound, such as its synthesis or thermal decomposition, the first step is to optimize the geometries of the reactants, products, and a proposed transition state. chemrxiv.org Vibrational frequency calculations are then performed to confirm the nature of these structures; reactants and products have all real frequencies, while a transition state has exactly one imaginary frequency corresponding to the motion along the reaction coordinate. e3s-conferences.org

The energy difference between the transition state and the reactants gives the activation energy (Ea) of the reaction, which is the primary determinant of the reaction rate. youtube.com By mapping the entire reaction pathway, known as the Intrinsic Reaction Coordinate (IRC), chemists can verify that the located TS indeed connects the desired reactants and products. pianetachimica.it This type of analysis could be used, for example, to understand the stereospecificity of the synthesis of a related compound like 1,1,2-triphenylpropane (B1228771), where a reaction proceeds with inversion of configuration. researchgate.net Computational modeling could elucidate why one reaction pathway is favored over another by comparing the activation energies of competing transition states. e3s-conferences.org

Conformational Landscape Exploration and Energy Minimization

Due to the rotation around its single bonds, this compound can exist in numerous conformations. Exploring this conformational landscape to find the most stable structures is a key aspect of computational analysis. This is typically done using molecular mechanics (MM) force fields (like MM2 or MMFF) or quantum mechanics methods. researchgate.netuci.edu

The process involves a conformational search, where various starting geometries are generated by systematically rotating the dihedral angles of the propane backbone. Each of these starting structures is then subjected to energy minimization, a process that adjusts the geometry to find the nearest local energy minimum. uci.edu

For this compound, the key dihedral angles are around the C1-C2 and C2-C3 bonds. The relative orientation of the three phenyl groups will be the primary determinant of conformational stability due to steric hindrance. maricopa.edu The most stable conformers will minimize unfavorable steric interactions, such as gauche and eclipsing interactions between the bulky phenyl groups. lasalle.edu For example, conformational analysis of the related 1,2,3-triphenylpropane (B13983524) skeleton shows a strong preference for conformations that avoid 1,3-parallel interactions between bulky groups. researchgate.net A detailed analysis would calculate the relative energies of all unique staggered conformers to determine their equilibrium populations at a given temperature.

Table 3: Estimated Relative Energies for Butane Conformational Interactions

| Interaction | Dihedral Angle | Strain Energy (kJ/mol) | Relevance to this compound |

| H/H Eclipsed | 0° | 4.0 | Baseline interaction for eclipsed C-H bonds |

| CH₃/H Eclipsed | 0° | 6.0 | Analogous to Phenyl/H eclipsing |

| CH₃/CH₃ Gauche | 60° | 3.8 | Analogous to Phenyl/Phenyl gauche interaction |

| CH₃/CH₃ Eclipsed | 0° | 11.0 | Analogous to Phenyl/Phenyl eclipsing, highly unfavorable |

Source: Data adapted from conformational analysis of simple alkanes. maricopa.edulasalle.edu These values provide a basis for estimating the steric strain in the various conformers of this compound, where phenyl groups would induce significantly higher strain.

Applications of 1,1,3 Triphenylpropane and Its Derivatives in Advanced Synthesis and Materials Science

Role as Chiral Auxiliaries and Building Blocks in Asymmetric Synthesis

In the realm of asymmetric synthesis, where the goal is to produce a specific stereoisomer of a chiral molecule, chiral auxiliaries and building blocks are indispensable tools. wikipedia.orguwindsor.ca A chiral auxiliary is a stereogenic group that is temporarily incorporated into a substrate to direct the stereochemical outcome of a reaction. wikipedia.org The triphenylpropane framework, when appropriately functionalized, can serve as the foundation for such auxiliaries.

Heterocyclic compounds, such as tetrahydropyrimidinones bearing a triphenylpropane skeleton, have been investigated for their utility as chiral auxiliaries. arkat-usa.org These structures can effectively control the stereochemistry in a variety of organic reactions, including alkylations, aldol (B89426) condensations, and Michael additions. arkat-usa.org The rigid and sterically demanding nature of the triphenylpropane scaffold helps to create a well-defined chiral environment around the reaction center, leading to high diastereoselectivity.

Derivatives like 1,2,3-triphenylpropan-2-ol are also noted for their application as chiral auxiliaries, controlling the stereochemistry of reactions. lookchem.com Furthermore, these compounds can act as chiral building blocks, which are enantiomerically pure molecules incorporated into the final structure of a larger synthetic target, such as pharmaceuticals. lookchem.comnih.gov The synthesis of (R)-(+)-1,1,2-triphenylpropane from (S)-(+)-hydratropic acid exemplifies the creation of a specific enantiomer of a triphenylpropane derivative, highlighting its potential as a chiral building block. researchgate.net

The general principle of using a chiral auxiliary involves attaching it to an achiral substrate, performing a diastereoselective reaction, and then removing the auxiliary to yield an enantiomerically enriched product. wikipedia.org

Table 1: Examples of Triphenylpropane Scaffolds in Asymmetric Synthesis

| Compound/Scaffold Type | Application | Relevant Reactions |

|---|---|---|

| Tetrahydropyrimidinones with triphenylpropane skeleton | Chiral Auxiliary | Alkylation, Aldol Condensation, Michael Addition arkat-usa.org |

| 1,2,3-Triphenylpropan-2-ol | Chiral Auxiliary, Chiral Building Block | Asymmetric synthesis of pharmaceuticals lookchem.com |

Precursors for Polycyclic Systems and Indane Derivatives

The carbon skeleton of 1,1,3-triphenylpropane and its analogs makes them ideal precursors for the synthesis of complex polycyclic systems, particularly indane derivatives. Friedel-Crafts cyclialkylation is a powerful method employed for this purpose, where an alcohol precursor containing phenyl groups undergoes intramolecular cyclization onto an aromatic ring in the presence of an acid catalyst. researchgate.netresearchgate.net

Research has demonstrated that phenylated alkanols can be efficiently converted into various substituted indanes. For instance, 1,1,3,3-tetraphenyl-1-propanol can be treated with acid catalysts like 85% H₂SO₄ or AlCl₃/CH₃NO₂ to produce 1,1,3-triphenylindane. researchgate.netresearchgate.net Similarly, other triphenyl-substituted butanols serve as precursors for di- and triphenylindane derivatives. researchgate.netresearchgate.net These reactions proceed through a carbocation mechanism, where the alcohol is protonated and loses water to form a carbocation, which then undergoes an intramolecular electrophilic aromatic substitution to form the indane ring system. researchgate.net

The synthesis of polycyclic fused indoline (B122111) frameworks, which are core structures in many natural products and pharmaceuticals, can also be achieved using strategies that involve the dearomatization of indole (B1671886) derivatives. polimi.it While not directly starting from this compound, these syntheses highlight the importance of building complex polycyclic scaffolds from readily available aromatic precursors. polimi.it The ability to construct such intricate molecular architectures is crucial for drug discovery and materials science. polimi.itnih.gov

Table 2: Synthesis of Indane Derivatives from Phenylated Alkanols

| Starting Alkanol | Product | Catalyst/Conditions | Reference |

|---|---|---|---|

| 1,1,3,3-Tetraphenyl-1-propanol | 1,1,3-Triphenylindane | H₂SO₄ or AlCl₃/CH₃NO₂ | researchgate.net, researchgate.net |

| 2-Methyl-4,4,4-triphenyl-2-butanol | 3,3-Dimethyl-1,1-diphenylindane | H₂SO₄ or AlCl₃/CH₃NO₂ | researchgate.net, researchgate.net |

Applications in Polymer Chemistry and Polymerization Studies

Derivatives of this compound have found utility in the field of polymer chemistry, both as monomers and as initiators for polymerization reactions. The incorporation of the bulky triphenylpropane moiety can impart unique properties to the resulting polymers, such as increased thermal stability and altered solubility.

For example, 1-cyano-1,1,3-triphenylpropane has been synthesized and characterized as a model compound in studies related to the polymerization of novel monomers. acs.org Specifically, it serves as a structural analogue for understanding the polymerization behavior of captodatively substituted benzoquinone methides. acs.org These types of studies are crucial for designing new polymers with specific electronic and physical properties.

In another application, This compound-1-peroxol (B15437707) is used as an initiator for radical polymerization. evitachem.com Peroxides are common initiators that decompose upon heating to form free radicals, which then initiate the polymerization of vinyl monomers. The triphenylpropane group in this initiator would be incorporated as an end-group in the resulting polymer chains, potentially influencing the polymer's bulk properties.

The synthesis of polymers can be achieved through various methods, including condensation reactions, ring-opening polymerization, and polymerization of unsaturated monomers. scribd.com The development of polymers with complex, well-defined structures is an active area of research, with multicomponent polymerizations (MCPs) emerging as a powerful tool for creating functional polymers in a single step. nih.gov

Coordination Chemistry and Ligand Design with Triphenylpropane Scaffolds

The structural framework of this compound is a versatile scaffold for the design of multidentate ligands used in coordination chemistry. By introducing donor atoms (like N, O, S) onto the triphenylpropane backbone, ligands can be created that bind to metal ions, forming stable metal complexes with interesting catalytic, magnetic, or photophysical properties. rjpbcs.comrsc.org

A notable example is the synthesis of 2-hydroxy-N'1,N'2,N'3-triphenylpropane-1,2,3-tricarbohydrazide. rjpbcs.comresearchgate.net This molecule acts as a hexadentate N₃O₃ ligand, capable of binding to three metal ions simultaneously to form homotrimetallic complexes. rjpbcs.comresearchgate.net The ligand coordinates to the metal ions through the carbonyl oxygen and amino nitrogen atoms. rjpbcs.com Such polymetallic complexes are of interest for their potential applications in catalysis and as models for metalloenzymes. rjpbcs.comresearchgate.net

The design of ligands is crucial for controlling the geometry and reactivity of the resulting metal complex. nih.govnih.gov Triphenyl scaffolds have been used to create bitopic ligands for biological targets like the D3 receptor, where different parts of the ligand interact with distinct binding sites on the receptor. nih.gov This demonstrates the adaptability of the triphenyl framework in creating molecules with specific three-dimensional arrangements of functional groups for targeted interactions.

Table 3: Triphenylpropane-Based Ligands and Their Metal Complexes

| Ligand | Metal Ions | Complex Type | Potential Application | Reference |

|---|---|---|---|---|

| 2-hydroxy-N'1,N'2,N'3-triphenylpropane-1,2,3-tricarbohydrazide | Fe(III), Co(II), Ni(II) | Homotrimetallic | Catalysis, Bioinorganic models | rjpbcs.com, researchgate.net |

This compound as a Model Compound in Chemical Engineering Simulations

In chemical engineering, process simulations are vital for designing, optimizing, and evaluating the economic feasibility of chemical plants. These simulations rely on accurate physicochemical data for all the compounds involved. When data for a specific compound is scarce, a well-chosen model compound with similar properties can be used as a substitute.

This compound has been employed as a model compound for dibenzyltoluene (DBT) in process simulations for estimating the production cost of Liquid Organic Hydrogen Carriers (LOHC). europa.eu DBT is a promising LOHC material, used to store and transport hydrogen in a liquid state. However, DBT is a mixture of isomers, and its properties might not be readily available in standard chemical process simulation databases. europa.eu

This compound was selected as a suitable model because it shares the same molecular formula (C₂₁H₂₀) and a similar structure with three aromatic rings. europa.eu Its boiling point (362 °C) is reasonably close to that of DBT (390 °C), and it exhibits a comparable heat capacity. europa.eu Using this compound as a stand-in allows for the development and preliminary analysis of the LOHC production process, providing valuable insights before more detailed experimental data on DBT itself becomes available. europa.eu

Development of Novel Functional Materials Utilizing Triphenylpropane Structures

The unique three-dimensional structure and chemical stability of the triphenylpropane scaffold make it an attractive building block for the development of novel functional materials. These materials can range from high-performance polymers and adhesives to sophisticated molecular probes for biological systems.

For instance, derivatives of triphenylpropane, such as 2,3,3-triphenylpropane-1,1-diol, have been listed as components in the formulation of single-component epoxy-based structural adhesives. google.com The incorporation of such bulky, rigid structures can enhance the thermal and mechanical properties of the cured adhesive.

Furthermore, the triphenylpropane framework is a key component in the structure-based design of new chemical modulators for biological processes. Researchers have used a triphenyl derivative as a starting point to develop potent and hydrolytically stable antagonists for the LasR quorum-sensing receptor in Pseudomonas aeruginosa. nih.gov By modifying the triphenyl scaffold, they created molecules that can disrupt bacterial communication, offering a potential anti-infective strategy. nih.gov

Isoxazole derivatives containing triphenylpropane skeletons are also noted for their application in organic materials, where they can be used as semiconductors, liquid crystals, and dyes. researchgate.net This highlights the versatility of the triphenylpropane unit in creating a wide array of functional materials by integrating it into different chemical architectures.

Derivatives and Analogs of 1,1,3 Triphenylpropane in Chemical Research

Structural Modifications and Substituent Effects on Reactivity and Conformation

The chemical reactivity and three-dimensional shape (conformation) of 1,1,3-triphenylpropane derivatives are highly sensitive to the nature and position of substituents on the aromatic rings or the propane (B168953) backbone. These modifications introduce electronic and steric effects that can profoundly influence the molecule's properties.

Electronic Effects: The addition of substituents to the phenyl rings alters the electron density distribution across the molecule. This is quantitatively described by the Hammett equation, which correlates reaction rates and equilibrium constants with substituent constants (σ) and reaction constants (ρ). numberanalytics.comwikipedia.org

Electron-Withdrawing Groups (EWGs): Substituents like nitro (-NO₂) or cyano (-CN) groups are strongly electron-withdrawing. wikipedia.org When attached to the phenyl rings of a this compound derivative, they decrease electron density at the reaction center. This can stabilize negatively charged intermediates or transition states, thereby increasing the acidity of benzylic protons or accelerating reactions that build up negative charge. numberanalytics.comwikipedia.orgutexas.edu

Electron-Donating Groups (EDGs): Groups such as methoxy (B1213986) (-OCH₃) or methyl (-CH₃) donate electron density. libretexts.orgdalalinstitute.com This effect can stabilize positively charged intermediates (carbocations) that might form during a reaction, thus influencing reaction pathways and rates.

The position of the substituent (ortho, meta, or para) is crucial. While meta substituents primarily exert an inductive effect, para substituents can also participate in resonance, leading to a more pronounced electronic influence. utexas.edulibretexts.orgdalalinstitute.com Ortho substituents, however, often introduce steric effects that can complicate electronic correlations. libretexts.org

Steric Effects: The size and spatial arrangement of substituents can hinder or facilitate reactions. Bulky groups can block access to a reactive site, slowing down a reaction. Conversely, steric strain in the ground state of a molecule can sometimes be relieved in the transition state, leading to an acceleration of the reaction rate. scispace.comuni-freiburg.de In the context of this compound, bulky substituents on the phenyl rings or the propane chain would influence the rotational freedom around the C-C single bonds, favoring certain conformations to minimize steric hindrance. stereoelectronics.org For instance, in substituted cyclohexanes, which serve as a good conformational model, large substituents preferentially occupy the equatorial position to avoid destabilizing 1,3-diaxial interactions. stereoelectronics.org

| Substituent (X) | Typical Position | Electronic Effect | Steric Effect | Predicted Impact on Reactivity |

|---|---|---|---|---|

| -NO₂ (Nitro) | meta, para | Strongly Electron-Withdrawing (-I, -M) | Moderate | Increases acidity of C-H bonds adjacent to phenyl rings; accelerates nucleophilic aromatic substitution. |

| -OCH₃ (Methoxy) | ortho, para | Electron-Donating (+M > -I) | Moderate | Stabilizes carbocation intermediates; directs electrophilic substitution to ortho/para positions. |

| -Cl (Chloro) | ortho, meta, para | Electron-Withdrawing (-I > +M) | Small | Deactivates the ring towards electrophilic substitution but directs ortho/para. |

| -C(CH₃)₃ (tert-Butyl) | para | Weakly Electron-Donating (+I) | Large | Can sterically hinder reactions at adjacent positions; influences preferred conformation. |

Synthesis and Characterization of Substituted Triphenylpropanes

The synthesis of substituted 1,1,3-triphenylpropanes can be achieved through various established organic chemistry reactions. The choice of method depends on the desired substitution pattern.

Synthetic Methodologies:

Friedel-Crafts Reactions: A common approach to introduce alkyl or acyl groups onto the phenyl rings. For instance, a Friedel-Crafts alkylation could attach a substituted benzyl (B1604629) group to a diphenylmethane (B89790) derivative, or a Friedel-Crafts acylation followed by reduction could be employed.

Grignard and Organolithium Reactions: These powerful carbon-carbon bond-forming reactions can be used to assemble the triphenylpropane skeleton from smaller, substituted precursors.

Cross-Coupling Reactions: For derivatives halogenated on the phenyl rings, palladium-catalyzed cross-coupling reactions like the Suzuki or Sonogashira reactions provide a versatile route to introduce a wide variety of substituents. nih.gov

Functional Group Interconversion: Standard functional group manipulations on a pre-formed substituted triphenylpropane skeleton can be used to generate further derivatives.

Characterization Techniques: Once synthesized, the precise structure and purity of these compounds are confirmed using a suite of analytical methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are indispensable for determining the carbon-hydrogen framework of the molecule. libretexts.orgmdpi.com The chemical shifts, integration, and coupling patterns of the protons provide detailed information about their chemical environment and connectivity, including the substitution pattern on the aromatic rings and the conformation of the propane chain. libretexts.org Symmetrical di-substituted benzenes, for example, show fewer signals in the ¹³C NMR spectrum than their asymmetrical counterparts. libretexts.org

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of specific functional groups. fiveable.meacs.org For example, the C-H stretching vibrations for aromatic protons appear around 3100-3000 cm⁻¹, distinct from aliphatic C-H stretches. libretexts.org Characteristic bands for substituents like -NO₂ or -C=O are also readily identified.

Mass Spectrometry (MS): MS provides the molecular weight of the compound and, through analysis of fragmentation patterns, offers further structural clues. fiveable.menih.gov High-resolution mass spectrometry (HRMS) can determine the elemental composition with high accuracy.

X-ray Crystallography: For crystalline solids, single-crystal X-ray diffraction provides the definitive, unambiguous three-dimensional structure of the molecule, including bond lengths, bond angles, and the solid-state conformation. nih.gov

| Technique | Information Obtained | Relevance to Substituted Triphenylpropanes |

|---|---|---|

| ¹H and ¹³C NMR | Carbon-hydrogen framework, chemical environment of atoms, connectivity. libretexts.org | Confirms substitution pattern on phenyl rings and stereochemistry of the propane backbone. |

| IR Spectroscopy | Presence of specific functional groups. fiveable.me | Identifies substituents like -OH, -NO₂, -C=O, etc. |

| Mass Spectrometry | Molecular weight and fragmentation patterns. nih.gov | Confirms molecular formula and provides structural clues. |

| X-ray Crystallography | Precise 3D molecular structure, bond lengths, and angles. nih.gov | Unambiguously determines stereochemistry and solid-state conformation. |

Regio- and Stereoisomeric Variants: Synthesis and Distinctive Properties

Isomers of triphenylpropane, which share the same molecular formula but differ in the arrangement of atoms, provide deep insights into chemical structure and reactivity. These can be classified as regioisomers or stereoisomers. stereoelectronics.org

Regioisomers: These isomers differ in the connectivity of the phenyl groups to the propane chain. Besides this compound, other possible regioisomers include 1,1,1-, 1,1,2-, and 1,2,3-triphenylpropane (B13983524). Each regioisomer possesses a unique set of physical and spectroscopic properties due to its distinct symmetry and electronic environment. The synthesis of a specific regioisomer requires careful strategic planning, often involving multi-step sequences to control the placement of the phenyl groups. For example, a patent describes the synthesis of 1,1,2-triphenylpropane (B1228771) derivatives. google.com

Stereoisomers: Stereoisomerism becomes particularly relevant when substituents are added to the propane backbone, creating chiral centers. A prime example for understanding the resulting complexity is the related molecule 1,3-dichloro-1,2,3-triphenylpropane. stackexchange.com

In this substituted analog, carbons 1 and 3 can become stereocenters. stackexchange.com This gives rise to multiple stereoisomers:

Enantiomers: A pair of non-superimposable mirror images, such as the (1R, 3R) and (1S, 3S) isomers. These molecules are chiral. stackexchange.com

Diastereomers: Stereoisomers that are not mirror images of each other. The chiral (1R, 3R) isomer is a diastereomer of the achiral meso forms. stackexchange.com

Meso Compounds: Achiral compounds that have stereocenters. In the case of 1,3-dichloro-1,2,3-triphenylpropane, the (1R, 3S) configuration results in a molecule with an internal plane of symmetry, making it achiral (a meso compound). stackexchange.com

A fascinating feature arises at carbon-2. While not a true stereocenter in the meso forms, it is termed a "pseudo-asymmetric" carbon atom because its environment is affected by the 'R' and 'S' configurations at C1 and C3. stackexchange.comstackexchange.com Its configuration is designated with lowercase 'r' or 's' descriptors. stackexchange.com The existence of these different stereoisomers means that a single synthetic procedure can yield a mixture of products with distinct physical properties and biological activities, necessitating careful separation and characterization.

| Stereoisomer of 1,3-dichloro-1,2,3-triphenylpropane | Configuration | Chirality | Relationship |

|---|---|---|---|

| Isomer 1 | (1R, 3R) | Chiral | Enantiomer of Isomer 2; Diastereomer of Isomers 3 & 4 |

| Isomer 2 | (1S, 3S) | Chiral | Enantiomer of Isomer 1; Diastereomer of Isomers 3 & 4 |

| Isomer 3 | (1R, 2r, 3S) | Achiral (meso) | Diastereomer of Isomers 1 & 2 |

| Isomer 4 | (1R, 2s, 3S) | Achiral (meso) | Diastereomer of Isomers 1 & 2 |

Extended Triphenylpropane Derivatives and Related Polyaromatic Hydrocarbons

The fundamental triphenylpropane structure can be conceptually "extended" to create larger, more complex polycyclic aromatic hydrocarbons (PAHs). These compounds, composed of multiple fused aromatic rings, are of significant interest for their applications in materials science and organic electronics. nih.govresearchgate.net

A powerful strategy for constructing such extended systems involves the oxidative tandem spirocyclization and 1,2-aryl migration of specifically designed olefin precursors. nih.govnih.gov For example, o-biphenylyl-substituted methylenefluorenes can be selectively oxidized at the alkene moiety. nih.gov This initiates a cascade of reactions, including an intramolecular Friedel-Crafts-type spirocyclization followed by a 1,2-aryl shift, ultimately yielding complex PAH structures like dibenzo[g,p]chrysene (B91316) (DBC). nih.govresearchgate.net

This synthetic methodology is highly efficient and allows for the creation of a variety of structurally diverse extended PAHs, including: nih.govnih.gov

Functionalized Dibenzo[g,p]chrysenes

Hexabenzotetracene

Tetrabenzophenanthrotetraphene

Helicene derivatives

These larger PAH systems possess unique electronic and photophysical properties. Their extended π-conjugated systems often lead to intense UV-Vis absorption and fluorescence. kfas.org.kw Many also exhibit semiconducting behavior, making them promising candidates for use in organic electronic devices. nih.gov The synthesis of these complex molecules from simpler building blocks related to the triphenylalkane framework highlights the versatility of fundamental organic reactions in building molecular complexity.

| Extended PAH Class | Precursor Type | Key Synthetic Transformation | Noteworthy Properties |

|---|---|---|---|

| Dibenzo[g,p]chrysenes (DBCs) | o-Biphenylyl-substituted methylenefluorenes nih.gov | Oxidative spirocyclization and 1,2-aryl migration nih.gov | Component for fluorescent and charge-transporting materials. researchgate.net |

| Hexabenzotetracene | Related olefinic precursors | Oxidative tandem cyclization nih.gov | Large, planar π-system for potential electronic applications. |

| Helicenes | Appropriately designed alkene precursors | Oxidative tandem cyclization nih.gov | Inherent chirality due to helical shape. |

| Dibenzophenanthroheptaphene (DBPH) | Tribenzopentaphene synthons | Scholl cyclodehydrogenation kfas.org.kw | Laterally stretched PAH with distinct electronic properties. kfas.org.kw |

常见问题

Q. What synthetic methodologies are most effective for producing 1,1,3-Triphenylpropane with high purity?

Methodological Answer: Optimize Friedel-Crafts alkylation using Lewis acid catalysts (e.g., AlCl₃) under anhydrous conditions. Monitor reaction progress via thin-layer chromatography (TLC) and purify through column chromatography with gradient elution. Confirm purity using ¹H/¹³C NMR and gas chromatography–mass spectrometry (GC-MS) to ensure structural fidelity and minimal byproduct formation .

Q. What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer: Use personal protective equipment (PPE), including nitrile gloves, safety goggles, and lab coats. Conduct reactions in a fume hood to avoid inhalation exposure. Store the compound in airtight containers away from oxidizers. Dispose of waste via licensed chemical disposal services, adhering to local regulatory guidelines for halogenated organics .

Q. How can researchers efficiently retrieve existing literature on this compound using chemical databases?

Methodological Answer: Use the compound’s CAS registry number in SciFinder or Reaxys searches combined with structure-based queries. Apply Boolean operators (AND/OR) with keywords such as "synthetic pathways," "spectroscopic characterization," or "catalytic applications" to filter results. Cross-reference patents and peer-reviewed articles for mechanistic insights .

Advanced Research Questions

Q. What experimental approaches can resolve contradictions in proposed reaction mechanisms for this compound formation?

Methodological Answer: Employ kinetic isotope effect (KIE) studies to identify rate-determining steps. Use in-situ Fourier-transform infrared (FTIR) spectroscopy and cryogenic NMR to trap transient intermediates. Validate hypotheses with density functional theory (DFT) simulations to compare energy profiles of competing pathways .

Q. How can researchers design a comprehensive toxicological assessment for this compound?

Methodological Answer: Conduct acute toxicity studies (OECD Test Guideline 423) across oral, dermal, and inhalation routes. Perform Ames tests for mutagenicity and chronic exposure assays in rodent models. Evaluate environmental impact using biodegradation tests (OECD 301) and aquatic toxicity assays (e.g., Daphnia magna LC₅₀) .

Q. What strategies optimize the regioselective functionalization of this compound for targeted derivative synthesis?

Methodological Answer: Implement directing groups (e.g., boronic esters) or transition-metal catalysis (Pd-mediated C–H activation) to enhance selectivity. Use molecular dynamics (MD) simulations to predict steric and electronic effects at reaction sites. Optimize conditions via Design of Experiments (DoE) to balance temperature, solvent polarity, and catalyst loading .

Data Analysis & Validation

Q. How can researchers validate the purity and structural consistency of this compound across batch syntheses?

Methodological Answer: Apply a triangulation approach using complementary techniques: high-performance liquid chromatography (HPLC) for purity quantification, nuclear Overhauser effect spectroscopy (NOESY) for stereochemical confirmation, and elemental analysis to verify stoichiometry. Cross-correlate data with reference spectra from authoritative databases .

Q. What computational tools are effective for modeling the physicochemical properties of this compound derivatives?

Methodological Answer: Use Quantitative Structure-Property Relationship (QSPR) models to predict solubility, partition coefficients (log P), and thermal stability. Leverage software like Gaussian or COSMOtherm for quantum mechanical calculations, validated against experimental data from differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) .

Contradiction & Reproducibility

Q. How should researchers address discrepancies in reported spectroscopic data for this compound?

Methodological Answer: Replicate experiments under standardized conditions (solvent, temperature, concentration). Compare NMR chemical shifts and IR absorption bands with published data from multiple sources. Use deuterated solvents and internal standards (e.g., TMS) to minimize instrumental variability .

Q. What methodologies ensure reproducibility in this compound synthesis across different laboratories?

Methodological Answer: Document synthesis parameters exhaustively, including catalyst activation protocols, solvent drying methods, and inert atmosphere requirements. Share raw spectral data and chromatograms in open-access repositories. Use collaborative platforms like electronic lab notebooks (ELNs) for real-time data verification .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。